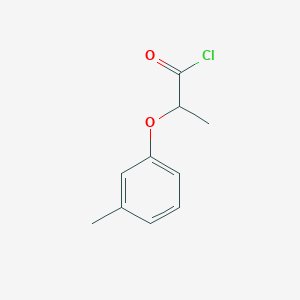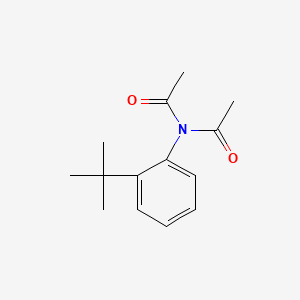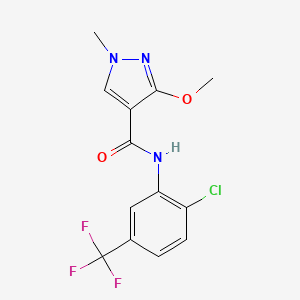
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives involves complex reactions and methodologies. For instance, the synthesis and characterization of similar pyrazole compounds have been reported, highlighting methods like NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies to confirm their structures. Such studies provide insight into the twisted conformation between rings in the molecules and the stability of these compounds up to certain temperatures (Kumara et al., 2018).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as NMR and IR are instrumental in determining the molecular structure of pyrazole derivatives. These techniques help in understanding the conformational dynamics and intermolecular interactions within the crystals, which are crucial for the compound's chemical behavior and reactivity (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, which are fundamental in synthesizing these compounds. The chemical reactions often involve the displacement of halides by nucleophiles or the formation of new bonds under specific conditions, leading to the formation of compounds with potential biological activities (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
The physical properties, such as thermal stability and melting points, of pyrazole derivatives can be assessed through thermal analysis techniques like TG-DTG. These properties are crucial for determining the compound's suitability for various applications, including its potential use in material science and pharmaceuticals (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity towards different reagents and their behavior under various chemical conditions, are critical for their application in synthesizing new compounds. Studies involving SAR (Structure-Activity Relationship) help in understanding the effect of structural modifications on the chemical properties and biological activities of these compounds (Palanki et al., 2000).
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization
The synthesis and characterization of compounds related to N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have been explored, with emphasis on their structural properties. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and confirmed their structures using spectral data (Hassan, Hafez, & Osman, 2014).
2. Biological and Medicinal Chemistry
Several studies have investigated the bioactivity of compounds similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. For example, research by Palanki et al. (2000) explored the structure-activity relationships of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, focusing on its potential as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).
3. Antifungal and Antimicrobial Applications
Compounds with a similar structure have shown promise in antifungal and antimicrobial applications. Du et al. (2015) synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activities, with some compounds exhibiting moderate to excellent activities (Du et al., 2015).
4. Applications in Agricultural Sciences
The relevance of related compounds in agricultural sciences, particularly as fungicides and nematicides, has been a subject of research. Zhao et al. (2017) prepared a series of fluorine-containing pyrazole carboxamides and found that some exhibited good nematocidal activity against Meloidogyne incognita (Zhao et al., 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the formation of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.
Mode of Action
It is believed to interact with its target, thymidylate synthase, and potentially inhibit its function . This could lead to a decrease in the synthesis of DNA, affecting the growth and proliferation of cells.
Biochemical Pathways
The compound’s interaction with Thymidylate synthase affects the DNA synthesis pathway . By inhibiting the function of Thymidylate synthase, the production of dTMP is reduced, which in turn affects the synthesis of DNA. This can have downstream effects on cell growth and proliferation.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on DNA synthesis. By inhibiting Thymidylate synthase and reducing the production of dTMP, the compound could potentially slow down or stop cell growth and proliferation .
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O2/c1-20-6-8(12(19-20)22-2)11(21)18-10-5-7(13(15,16)17)3-4-9(10)14/h3-6H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOJWTNXRWKDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


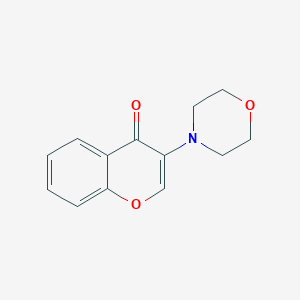





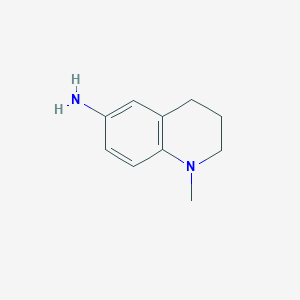

![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)
![4-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2495990.png)
![3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2495992.png)
